molecular formula C16H16F3N3O3S B2598762 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448135-88-3

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2598762
CAS No.: 1448135-88-3
M. Wt: 387.38
InChI Key: RIKCMOAEBXPYKO-UHFFFAOYSA-N
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Description

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction. For instance, 4-hydroxypiperidine can be reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.

    Coupling with Pyrazine: The sulfonylated piperidine intermediate is then coupled with pyrazine. This step can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. The presence of the sulfonyl group and the piperidine ring suggests it could interact with various biological targets, including enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with target molecules. This dual interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine lies in its combination of a pyrazine ring with a trifluoromethyl group and a sulfonyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-2-1-3-14(10-12)26(23,24)22-8-4-13(5-9-22)25-15-11-20-6-7-21-15/h1-3,6-7,10-11,13H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCMOAEBXPYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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